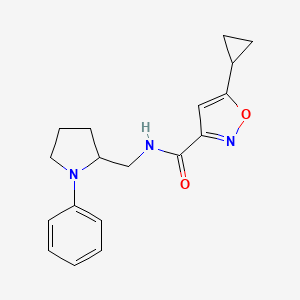

5-cyclopropyl-N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

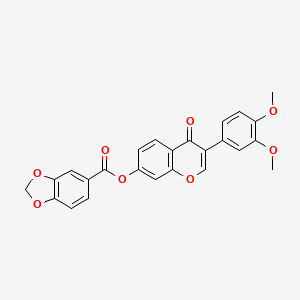

“5-cyclopropyl-N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-3-carboxamide” is a chemical compound with the molecular formula C18H21N3O2. It is a member of the isoxazole family, a group of five-membered heterocyclic compounds commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic moiety, which is a common feature in many commercially available drugs .

Aplicaciones Científicas De Investigación

Discovery and Development of PARP Inhibitors

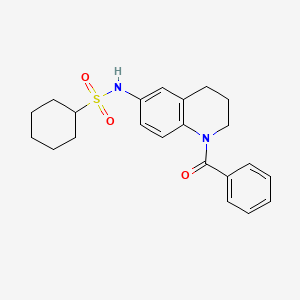

A significant application in scientific research involving compounds structurally related to 5-cyclopropyl-N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-3-carboxamide is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors, like ABT-888, exhibit excellent potency against both PARP-1 and PARP-2 enzymes, crucial for DNA repair processes. Such compounds have shown efficacy in cancer treatment, especially when used in combination with other chemotherapeutic agents. The research demonstrates the potential of cyclic amine-containing benzimidazole carboxamide PARP inhibitors in human clinical trials for treating cancer, highlighting their single-digit nanomolar cellular potency and good in vivo efficacy in cancer models (Penning et al., 2009).

Inhibition of Dihydroorotate Dehydrogenase

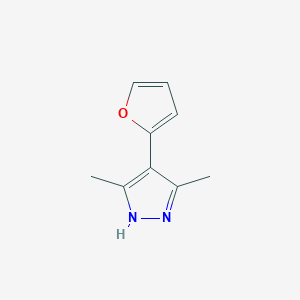

Another research application of similar compounds is the inhibition of dihydroorotate dehydrogenase, an enzyme vital for pyrimidine de novo synthesis. This mechanism is central to the action of immunosuppressive drugs like leflunomide and its active metabolite A77-1726, which are in clinical trials for treating rheumatic diseases. The study of these isoxazol derivatives provides insight into their potential for modulating immune system functions, showcasing their significant inhibitory effects on mitochondrial dihydroorotate dehydrogenase with implications for autoimmune disease treatments (Knecht & Löffler, 1998).

Synthesis of α-Aminopyrrole Derivatives

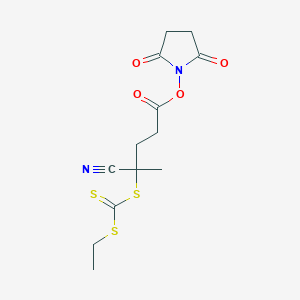

The strategic use of isoxazole intermediates for synthesizing α-aminopyrrole derivatives represents another research application. A method involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" has been developed, facilitating the creation of methyl 5-aminopyrrole-3-carboxylates. This synthesis route highlights the versatility of isoxazole compounds in organic chemistry, enabling the generation of complex molecules with potential pharmaceutical applications (Galenko et al., 2019).

Herbicidal Activity of Isoxazolecarboxamides

Research into 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrates the herbicidal potential of isoxazole derivatives. These compounds have shown significant herbicidal activity against a range of broadleaf and narrowleaf weeds in both greenhouse and field studies. The synthesis and study of such compounds underline the agricultural applications of isoxazole derivatives, offering new avenues for developing effective herbicides (Hamper et al., 1995).

Direcciones Futuras

Propiedades

IUPAC Name |

5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(16-11-17(23-20-16)13-8-9-13)19-12-15-7-4-10-21(15)14-5-2-1-3-6-14/h1-3,5-6,11,13,15H,4,7-10,12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWERXKGWNONQAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]piperidine-4-carboxamide](/img/structure/B2606800.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2606801.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2606802.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2606810.png)

![Methyl 4-(2-((6-allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2606811.png)

![3,4-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2606816.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2606821.png)